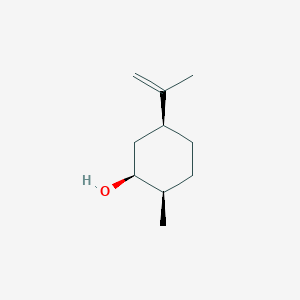

(-)-Neoisodihydrocarveol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-neoisodihydrocarveol is a dihydrocarveol with a (1R,2S,4S)-configuration. It is an enantiomer of a (+)-neoisodihydrocarveol.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Growth Inhibition in Potatoes

Research has indicated that (-)-neoisodihydrocarveol can act as a growth inhibitor for potato sprouts. In studies, S-carvone is converted into this compound in potato tissues, demonstrating its role as a natural sprout growth inhibitor. This bioconversion occurs primarily in the skin and wound tissues of tubers, suggesting that it could be utilized in agricultural practices to manage sprouting in stored potatoes effectively .

1.2 Pest Repellent Properties

The compound has also been studied for its insect repellent properties. Essential oils containing this compound have shown effectiveness against various pests, including Ulomoides dermestoides, a common pest in stored products. The repellent action of these essential oils indicates potential applications in pest management strategies within agriculture .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, making it a candidate for developing natural antimicrobial agents. The compound's efficacy was evaluated through various assays, showing promising results against pathogens commonly associated with food spoilage and human infections .

2.2 Antispasmodic Effects

In pharmacological research, this compound has been investigated for its antispasmodic effects. Studies involving essential oils containing this compound have demonstrated its ability to relax smooth muscle tissues, suggesting potential therapeutic uses in treating gastrointestinal disorders and other conditions characterized by spasms .

Food Science Applications

3.1 Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is being explored as a natural flavoring agent in food products. Its incorporation into food formulations could enhance sensory attributes while providing additional health benefits associated with its antimicrobial properties .

3.2 Preservation of Food Products

The compound's antimicrobial activity also positions it as a potential preservative in food science. By inhibiting microbial growth, this compound could extend the shelf life of various food products, reducing reliance on synthetic preservatives .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Reduction of Dihydrocarvone

The carbonyl group in (1R,4R)-(+)-dihydrocarvone undergoes stereoselective reduction to form (-)-neoisodihydrocarveol. This reaction, mediated by plant enzymes (e.g., in Daucus carota), proceeds against Prelog’s rule, yielding the (1R,2S,4S)-configuration .

| Substrate | Product | Conversion Efficiency | Stereochemical Outcome |

|---|---|---|---|

| (1R,4R)-(+)-dihydrocarvone | This compound | 18% after 24 h | (1R,2S,4S)-configuration |

Biotransformation Conditions

Stereoselectivity

The reduction of dihydrocarvone to this compound demonstrates high enantioselectivity, favoring the (1R,2S,4S)-isomer. NMR data confirm distinct spectral signatures:

Reaction Mechanism

The reduction involves hydride transfer to the carbonyl carbon (C=O) of dihydrocarvone, followed by protonation at the adjacent carbon. The stereochemical outcome is governed by the spatial arrangement of the substrate in the enzyme’s active site .

Chromatographic Separation

-

GC-MS : Retention indices and mass fragmentation patterns distinguish this compound from other diastereomers .

-

Chiral HPLC : Resolves enantiomers using cellulose-based columns .

Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 4.71 (brs, =CH₂), δ 3.91 (m, -OH) | |

| ¹³C NMR | δ 108.4 (C-10), δ 150.3 (C-8) | |

| IR | 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch) |

Industrial and Environmental Relevance

Propriétés

Numéro CAS |

53796-80-8 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1S,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

Clé InChI |

KRCZYMFUWVJCLI-UTLUCORTSA-N |

SMILES |

CC1CCC(CC1O)C(=C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H](C[C@@H]1O)C(=C)C |

SMILES canonique |

CC1CCC(CC1O)C(=C)C |

Key on ui other cas no. |

53796-80-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.